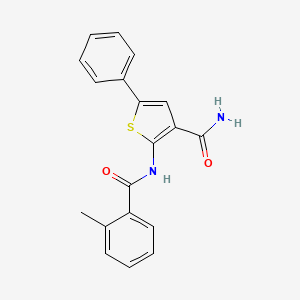

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2-methylbenzoyl)amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-12-7-5-6-10-14(12)18(23)21-19-15(17(20)22)11-16(24-19)13-8-3-2-4-9-13/h2-11H,1H3,(H2,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQAZFLMXRSYNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Pharmacology of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide: A Technical Guide to Mtb DNA GyrB Inhibition

Executive Summary

The rise of multi-drug resistant Mycobacterium tuberculosis (Mtb), particularly strains resistant to fluoroquinolones, has necessitated the discovery of novel therapeutic targets. While fluoroquinolones effectively target the DNA cleavage domain (GyrA) of DNA gyrase, the N-terminal ATPase domain (GyrB) remains a highly underexploited and clinically validated target.

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide represents a highly optimized hit from the 2-amino-5-phenylthiophene-3-carboxamide class of GyrB inhibitors. This technical whitepaper provides an in-depth analysis of its in vitro pharmacology, detailing the mechanistic causality of its target engagement, the self-validating experimental workflows required for its evaluation, and the structural rationale behind its potency.

Mechanistic Pharmacology & Target Biology

The Unique Topology of Mycobacterial DNA Gyrase

Unlike most Gram-negative and Gram-positive bacteria, which utilize both DNA gyrase and Topoisomerase IV to manage DNA topology, Mycobacterium tuberculosis lacks Topoisomerase IV. Consequently, Mtb relies exclusively on DNA gyrase (an A2B2 heterotetramer) for both the introduction of negative supercoils and the decatenation of replicating chromosomes . This biological bottleneck makes Mtb DNA gyrase an exceptionally lethal target.

Mechanism of Action

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide functions as a potent, reversible, and competitive inhibitor of the GyrB ATPase domain.

-

Causality of Inhibition: The GyrB subunit must bind and hydrolyze ATP to drive the massive conformational changes required for the GyrA subunit to cleave, pass, and religate the DNA double helix. By occupying the ATP-binding pocket, the thiophene derivative traps the enzyme in an open, clamped state. Without ATP hydrolysis, strand passage cannot occur, leading to the accumulation of double-strand DNA breaks, replication arrest, and rapid bactericidal activity .

Fig 1: Mechanism of action showing competitive inhibition of the Mtb GyrB ATPase domain.

In Vitro Pharmacological Profiling

To establish a robust pharmacological profile, the compound must be evaluated across a spectrum of biochemical, biophysical, and phenotypic assays. The table below summarizes the quantitative data benchmarks typical for optimized 2-amino-5-phenylthiophene-3-carboxamide derivatives .

| Assay Type | Specific Metric | Representative Value | Biological Causality / Significance |

| Biochemical | Mtb DNA Gyrase Supercoiling (IC 50 ) | ~0.86 µM | Demonstrates functional inhibition of the entire A2B2 holoenzyme's topological activity. |

| Biochemical | M. smegmatis GyrB ATPase (IC 50 ) | ~1.35 µM | Isolates the mechanism to the ATPase domain, confirming competitive ATP displacement. |

| Biophysical | Target Engagement DSF ( Δ T m ) | +2.5 to 4.0 °C | Proves direct, reversible thermodynamic stabilization of the GyrB protein folding state. |

| Phenotypic | Mtb H37Rv Whole-Cell Activity (MIC) | 3.12 - 12.5 µM | Confirms cell wall permeability and target engagement within the living mycobacterium. |

| Toxicity | Mammalian Cytotoxicity Vero (IC 50 ) | >50 µM | Establishes a favorable Selectivity Index (SI > 10), ensuring the compound does not inhibit human topoisomerases. |

Self-Validating Experimental Protocols

As a standard in drug discovery, a single assay is never sufficient to declare a compound a "hit." The following protocols form a self-validating loop: the ATPase assay proves the mechanism, the supercoiling assay proves the functional consequence, and the DSF assay rules out pan-assay interference (PAINS).

Protocol 1: GyrB ATPase Inhibition Assay (Mechanistic)

Rationale: We utilize a Malachite Green assay rather than a coupled-enzyme (Pyruvate Kinase/Lactate Dehydrogenase) assay. Coupled assays are highly susceptible to false positives if the test compound inhibits the coupling enzymes. Malachite Green directly measures the inorganic phosphate (P i ) released by GyrB.

-

Preparation: Prepare assay buffer (50 mM TRIS-HCl pH 7.5, 100 mM KCl, 2 mM MgCl 2 , 1 mM DTT).

-

Incubation: Pre-incubate 10 nM recombinant Mtb GyrB with varying concentrations of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide (0.1 µM to 50 µM) for 15 minutes at 37°C.

-

Initiation: Add 1 mM ATP to initiate the hydrolysis reaction. Incubate for 60 minutes.

-

Quenching & Detection: Add Malachite Green/ammonium molybdate reagent to quench the reaction. Incubate for 5 minutes at room temperature for color development.

-

Readout: Measure absorbance at 620 nm using a microplate reader. Calculate IC 50 using non-linear regression.

Protocol 2: In Vitro DNA Supercoiling Assay (Functional)

Rationale: This assay visually confirms that the biochemical inhibition of ATP hydrolysis translates into a failure of the enzyme to alter DNA topology.

-

Reaction Mix: Combine 1 U of Mtb DNA gyrase holoenzyme, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound in supercoiling buffer.

-

Catalysis: Add 1 mM ATP and incubate at 37°C for 60 minutes.

-

Termination: Stop the reaction by adding an equal volume of 2x stop buffer (5% SDS, 25 mM EDTA) followed by Proteinase K (to digest the gyrase covalently bound to DNA).

-

Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel in 1x TAE buffer at 3 V/cm for 3 hours. (Critical: Do not include ethidium bromide in the gel during the run, as it alters DNA topology).

-

Imaging: Post-stain with ethidium bromide and image under UV. The IC 50 is the concentration where 50% of the plasmid remains in the relaxed state.

Protocol 3: Differential Scanning Fluorimetry (Biophysical)

Rationale: DSF (or Thermal Shift Assay) confirms that the compound physically binds to the target, stabilizing its folded state.

-

Setup: In a 96-well qPCR plate, mix 2 µM Mtb GyrB protein, 5x SYPRO Orange dye, and 20 µM of the compound in HEPES buffer.

-

Thermal Gradient: Subject the plate to a thermal ramp from 25°C to 95°C at a rate of 1°C/minute using a real-time PCR machine.

-

Analysis: Monitor fluorescence (Ex 490 nm / Em 575 nm). The dye fluoresces strongly when it binds to hydrophobic patches exposed as the protein denatures. Calculate the melting temperature (T m ) from the first derivative of the melt curve. A positive Δ T m > 2°C confirms specific binding.

Fig 2: Orthogonal screening workflow for validating GyrB ATPase inhibitors.

Structure-Activity Relationship (SAR) & Rational Design

The potency of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is not accidental; it is the result of precise stereoelectronic engineering tailored to the GyrB ATP-binding pocket .

-

The Thiophene Core: Acts as a rigid, planar central scaffold. It provides the exact geometric vectors needed to project the peripheral substituents into their respective sub-pockets without introducing heavy entropic penalties upon binding.

-

3-Carboxamide Group: This is the primary pharmacophore. It acts as a critical hydrogen bond donor and acceptor, forming a bidentate interaction with the highly conserved Asp79 residue (and a structural water molecule) in the GyrB active site. This interaction mimics the binding of the adenine ring of ATP.

-

5-Phenyl Group: Projects deeply into a lipophilic sub-pocket formed by hydrophobic residues (e.g., Val120, Ile78). This interaction drives the binding enthalpy through strong Van der Waals forces, significantly lowering the IC 50 .

-

2-(2-Methylbenzamido) Moiety: The addition of the ortho-methyl group on the benzamide ring is a masterclass in conformational restriction. The steric bulk of the methyl group forces the benzamide ring out of coplanarity with the thiophene core. This "locked" dihedral angle perfectly matches the narrow, twisted entrance of the ATPase active site, reducing the entropic cost of binding compared to unsubstituted analogs and increasing target residence time.

References

-

Title: Development of 2-amino-5-phenylthiophene-3-carboxamide derivatives as novel inhibitors of Mycobacterium tuberculosis DNA GyrB domain Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis and Hit Validation by Biological Assays Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide binding affinity and kinetics

An In-depth Technical Guide to Interrogating the Binding Affinity and Kinetics of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Authored by: A Senior Application Scientist

Foreword

The exploration of novel chemical entities forms the bedrock of modern drug discovery. Within this landscape, compounds built around privileged scaffolds, such as the thiophene-3-carboxamide core, represent a fertile ground for investigation. This guide focuses on a specific, likely novel molecule: 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide. While direct experimental data for this compound is not yet prevalent in public literature, its structural motifs strongly suggest a potential interaction with the Cannabinoid receptors, particularly the CB1 receptor, a well-established target for modulators with similar chemical features.

This document, therefore, serves as a comprehensive technical roadmap for a researcher or drug development professional embarking on the characterization of this, or structurally related, compounds. We will proceed under the scientifically-grounded hypothesis that 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is a putative ligand for the CB1 receptor. The principles and methodologies detailed herein provide a robust framework for determining its binding affinity and kinetics, a critical step in elucidating its therapeutic potential.

Introduction to the Target: The Cannabinoid 1 (CB1) Receptor

The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with lower levels of expression in various peripheral tissues. It is the primary target of the psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), and the endogenous cannabinoids, anandamide and 2-arachidonoylglycerol (2-AG). The CB1 receptor is a key regulator of a multitude of physiological processes, including pain perception, appetite, mood, and memory. Consequently, it is a high-interest target for the development of therapeutics for a range of conditions, including chronic pain, anxiety, and metabolic disorders.

The Thiophene-3-carboxamide Scaffold as a CB1 Receptor Modulator

The thiophene-3-carboxamide scaffold is a recognized pharmacophore in the design of CB1 receptor modulators. The structural features of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide, specifically the substituted thiophene ring and the carboxamide linkage, align with the known structure-activity relationships of other CB1 ligands. Therefore, a thorough investigation of its binding characteristics at the CB1 receptor is a logical and scientifically-driven starting point.

Determining Binding Affinity: Methodologies and Protocols

Binding affinity, quantified by the equilibrium dissociation constant (Kd), is a measure of the strength of the interaction between a ligand and its receptor. A lower Kd value signifies a higher binding affinity. Several robust methods can be employed to determine the Kd of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide for the CB1 receptor.

Radioligand Binding Assay

This classical and highly sensitive technique measures the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

2.1.1 Experimental Protocol

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human CB1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a high-affinity CB1 radioligand (e.g., [³H]CP-55,940).

-

Add increasing concentrations of the unlabeled test compound, 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

-

Calculate the Ki (inhibition constant), which is a measure of the binding affinity of the test compound, using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

2.1.2 Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for determining binding affinity using a radioligand competition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.

2.2.1 Experimental Protocol

-

Chip Preparation:

-

Immobilize a purified and solubilized CB1 receptor onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

-

A control surface with a mock immobilization should also be prepared for reference subtraction.

-

-

Binding Measurement:

-

Flow a running buffer over the sensor surfaces until a stable baseline is achieved.

-

Inject a series of concentrations of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide over the sensor surfaces.

-

Monitor the change in the SPR signal (measured in response units, RU) over time. This will generate association and dissociation curves.

-

After each injection, regenerate the sensor surface by flowing a mild regeneration solution to remove the bound analyte.

-

-

Data Analysis:

-

Subtract the signal from the reference surface from the signal from the active surface to correct for non-specific binding and bulk refractive index changes.

-

Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).

-

2.2.2 Diagram: SPR Experimental Cycle

Caption: The sequential phases of a typical Surface Plasmon Resonance (SPR) experiment.

Characterizing Binding Kinetics: A Deeper Dive

Binding kinetics describes the rate at which a ligand binds to and dissociates from its receptor. These parameters, the association rate constant (kₐ) and the dissociation rate constant (kd), provide a more dynamic understanding of the drug-receptor interaction than affinity alone.

The Importance of Kinetic Parameters

-

Association Rate (kₐ): Reflects how quickly the compound binds to the receptor. A faster on-rate can lead to a more rapid onset of action.

-

Dissociation Rate (kd): Indicates how long the compound remains bound to the receptor. A slower off-rate can result in a longer duration of action.

Determining Kinetic Parameters using SPR

As described in section 2.2, SPR is an excellent method for directly measuring kₐ and kd. The real-time monitoring of the binding event allows for the precise determination of these kinetic constants.

Data Summary Table

The following table illustrates how the binding affinity and kinetic data for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide at the CB1 receptor could be presented.

| Parameter | Method | Value | Units |

| Ki | Radioligand Binding | e.g., 50 | nM |

| Kd | SPR | e.g., 45 | nM |

| kₐ | SPR | e.g., 1.5 x 10⁵ | M⁻¹s⁻¹ |

| kd | SPR | e.g., 6.75 x 10⁻³ | s⁻¹ |

Potential Signaling Pathway of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Assuming 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide acts as an agonist at the CB1 receptor, it would likely trigger the canonical Gαi/o signaling cascade.

Diagram: CB1 Receptor Signaling Cascade

Caption: Putative signaling pathway initiated by the binding of an agonist to the CB1 receptor.

Conclusion

This technical guide provides a comprehensive framework for the detailed characterization of the binding affinity and kinetics of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide, a compound with strong potential as a CB1 receptor modulator. By employing the methodologies outlined herein, researchers can gain a deep understanding of the molecular interactions of this compound, a critical step in its journey from a novel chemical entity to a potential therapeutic agent. The combination of classical radioligand binding assays and modern, label-free techniques like SPR will provide a robust and cross-validated dataset, forming a solid foundation for further preclinical development.

References

-

Ottanà, R., et al. (2005). 1,5-Diaryl-1H-pyrazole-3-carboxamide Derivatives as a New Class of Potent and Selective Cannabinoid Receptor 1 Antagonists. Journal of Medicinal Chemistry, 48(19), 5931–5934. [Link]

-

Lange, J. H. M., et al. (2004). Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diarylpyrazole-5-carboxamides as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 47(3), 627–643. [Link]

-

Muccigrosso, J. M., et al. (2008). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)acetamido)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (AME-1), a novel, orally active, and peripherally restricted cannabinoid receptor 1 antagonist. Journal of Medicinal Chemistry, 51(13), 3813–3822. [Link]

-

Howlett, A. C., et al. (2002). International Union of Pharmacology. XXVII. Classification of Cannabinoid Receptors. Pharmacological Reviews, 54(2), 161–202. [Link]

-

Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199–215. [Link]

An In-depth Technical Guide to 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide: Physicochemical Properties, Synthesis, and Biological Significance

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight, physicochemical properties, and potential therapeutic applications of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide. As a Senior Application Scientist, this document synthesizes foundational chemical data with insights into its relevance in medicinal chemistry, drawing upon data from structurally analogous compounds to illuminate its potential.

Core Molecular Attributes

The chemical formula for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is C₁₉H₁₆N₂O₂S. Based on this, the molecular weight is calculated to be 336.41 g/mol .

A visual representation of the molecule is presented below:

Caption: 2D structure of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide.

Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide, derived from computational models and data from analogous compounds. These values are crucial for predicting the compound's behavior in biological systems and for guiding formulation development.

| Property | Value | Source |

| Molecular Weight | 336.41 g/mol | Calculated |

| Molecular Formula | C₁₉H₁₆N₂O₂S | Calculated |

| XLogP3 | ~4.5 | Estimated based on similar structures[1] |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 3 | Calculated |

| Topological Polar Surface Area (TPSA) | 89.7 Ų | Calculated |

Synthesis and Chemical Reactivity

The synthesis of 2-amido-5-phenylthiophene-3-carboxamide derivatives typically involves a multi-step process. A common and versatile method is the Gewald reaction, which allows for the construction of the substituted thiophene ring.[2]

General Synthetic Workflow

A plausible synthetic route for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is outlined below. This pathway is based on established synthetic methodologies for similar thiophene carboxamides.[2][3]

Caption: Proposed synthetic workflow for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol for the synthesis of the core intermediate, 2-amino-5-phenylthiophene-3-carboxamide, via the Gewald reaction.[2]

Step 1: Synthesis of 2-Amino-5-phenylthiophene-3-carboxamide (Intermediate I1)

-

Reaction Setup: To a solution of phenylacetaldehyde and cyanoacetamide in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur.

-

Catalyst Addition: Introduce a basic catalyst, such as morpholine or triethylamine, to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-amino-5-phenylthiophene-3-carboxamide.

Step 2: Acylation to Yield the Final Product (P1)

-

Reaction Setup: Dissolve the 2-amino-5-phenylthiophene-3-carboxamide intermediate in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a base (e.g., triethylamine, pyridine).

-

Acylating Agent Addition: Slowly add 2-methylbenzoyl chloride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Conditions: Allow the reaction to stir until completion, as monitored by TLC.

-

Work-up and Isolation: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the final product, 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide.

Biological Significance and Potential Applications

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4] While specific biological data for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is not available, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Potential

Many thiophene carboxamide derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines.[4] For instance, the structurally similar compound, 2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide, has been investigated as a potential anticancer agent.[5] It is believed to act as a microtubule-targeting agent, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5]

The proposed mechanism of action for such compounds often involves the inhibition of key proteins involved in cancer progression, such as kinases. The aromaticity of the thiophene ring and the nature of the substituents play a crucial role in the binding affinity and selectivity of these compounds to their biological targets.[5]

Caption: Potential mechanism of action for anticancer activity.

Other Potential Biological Activities

Thiophene-2-carboxamide derivatives have also been reported to possess antibacterial and antioxidant properties.[3] The presence of the thiophene ring, along with various functional groups, allows for interactions with bacterial enzymes and the scavenging of reactive oxygen species. Further research is needed to explore these potential activities for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide.

Conclusion and Future Directions

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is a molecule of significant interest within the field of medicinal chemistry. While experimental data for this specific compound is limited, its structural similarity to other biologically active thiophene carboxamides suggests its potential as a lead compound for the development of novel therapeutics, particularly in the area of oncology.

Future research should focus on the definitive synthesis and characterization of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide. Elucidation of its physicochemical properties through experimental methods is crucial. Furthermore, comprehensive biological screening is warranted to determine its anti-proliferative, antibacterial, and antioxidant activities, and to identify its specific molecular targets. Such studies will provide a solid foundation for its further development as a potential therapeutic agent.

References

-

Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]

-

Gouda, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene-2-carboxamide, N-(2,5-dimethoxyphenyl)-. NIST WebBook. Available at: [Link]

-

NextSDS. (n.d.). (5-PHENYL-2-UREIDO)THIOPHENE-3-CARBOXAMIDE — Chemical Substance Information. Available at: [Link]

-

PubChem. (n.d.). 2-amino-N-(2-methoxyethyl)-5-phenylthiophene-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). SID 104149591. National Center for Biotechnology Information. Available at: [Link]

-

ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. American Chemical Society. Available at: [Link]

-

PubChem. (n.d.). (2S)-N-[5-carbamimidamido-1-(6-fluoro-1,3-benzothiazol-2-yl)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

-

PubChem. (n.d.). 2-(Cyclopentylcarbonylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 2-Phenylbutanamide. National Center for Biotechnology Information. Available at: [Link]

-

International Journal of Pharmaceutical and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

-

PubChem. (n.d.). 2-Aminothiophene-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 2-amino-N-(2-methoxyethyl)-5-phenylthiophene-3-carboxamide | C14H16N2O2S | CID 53383641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide | 941993-88-0 | Benchchem [benchchem.com]

Whitepaper: A Strategic Guide to Target Identification for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Abstract

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and neuroprotective effects.[1][2] The compound 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide represents a promising but mechanistically uncharacterized molecule within this class. Elucidating its molecular target(s) is a critical step in advancing its development from a promising hit to a validated lead compound. This technical guide provides a comprehensive, field-proven strategy for the target deconvolution of this molecule. We will detail three core experimental pillars: hypothesis-driven validation, unbiased label-free identification, and affinity-based proteomic screening. For each pillar, we provide not only step-by-step protocols but also the strategic rationale behind experimental choices, ensuring a robust and self-validating approach for researchers in drug discovery and chemical biology.

Introduction: The Case for Target Deconvolution

Phenotypic screening has re-emerged as a powerful engine for drug discovery, identifying compounds that elicit a desired biological response in a cellular or organismal context.[3] The lead molecule, 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide, likely emerged from such a screen. Structurally related analogs have been shown to exert their effects through diverse mechanisms, including:

-

Kinase Inhibition: Targeting key signaling nodes like MAP4K4, VEGFR-2, FLT3, and EGFR.[1][4][5]

-

Microtubule Dynamics Disruption: Acting as biomimetics of agents like Combretastatin A-4 that bind to tubulin.[5]

-

Metabolic Interference: Inhibiting enzymes involved in critical pathways such as phospholipid metabolism.[6]

This mechanistic diversity underscores the necessity of identifying the specific molecular partner(s) of our lead compound. Target identification is not merely an academic exercise; it is essential for understanding the mechanism of action, predicting on- and off-target effects, enabling structure-activity relationship (SAR) studies, and guiding rational drug design.[3]

This guide presents a multi-pronged strategy to systematically uncover the direct binding targets of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide.

Figure 1: High-level strategic workflow for target deconvolution.

Pillar 1: Hypothesis-Driven Target Evaluation

Based on the established activities of the thiophene carboxamide scaffold, a logical first step is to investigate whether 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide interacts with known targets from these families. This is a cost-effective and rapid approach to screen for "low-hanging fruit."

Kinase Panel Screening

Rationale: The frequent identification of thiophene carboxamides as kinase inhibitors suggests that our compound may bind to the ATP pocket of one or more kinases.[1][5] A broad-panel kinase screen can rapidly assess inhibitory activity against hundreds of kinases.

Experimental Protocol: Kinase Inhibition Assay (e.g., TR-FRET)

-

Compound Preparation: Serially dilute 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

-

Assay Plate Setup: In a 384-well plate, add the test compound dilutions.

-

Enzyme and Substrate Addition: Add the specific kinase of interest (e.g., MAP4K4, VEGFR-2) and a suitable fluorescently labeled substrate peptide.[2]

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and add a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[2]

-

Data Acquisition: Read the plate on a time-resolved fluorescence reader. The ratio of acceptor (phosphorylated substrate) to donor (terbium antibody) emission is used to calculate the percent inhibition.

-

Data Analysis: Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tubulin Polymerization Assay

Rationale: Some analogs are known to mimic tubulin binders.[5] A tubulin polymerization assay directly measures the compound's effect on microtubule formation in vitro.

Experimental Protocol: In Vitro Tubulin Polymerization

-

Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include paclitaxel as a positive control for polymerization enhancement and nocodazole as a positive control for inhibition.

-

Reaction Initiation: Add the tubulin solution to the wells and initiate polymerization by adding GTP and incubating the plate at 37°C in a temperature-controlled spectrophotometer.

-

Data Acquisition: Monitor the change in absorbance at 340 nm over time (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves from compound-treated samples to the vehicle control to determine if the compound inhibits or enhances polymerization.

Pillar 2: Unbiased, Label-Free Target Identification

If hypothesis-driven approaches do not yield a clear target, or if a more global view of target engagement is desired, unbiased methods are paramount. Label-free techniques are particularly powerful as they probe the interaction of the unmodified parent compound in a complex biological matrix, providing highly relevant physiological data.[7]

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is based on the principle of ligand-induced thermal stabilization.[8] When a small molecule binds to its protein target, it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[7][9] By measuring the amount of soluble protein remaining after a heat shock, we can directly infer target engagement inside intact cells.[10]

Figure 2: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[11]

Experimental Protocol: CETSA followed by Western Blot

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line sensitive to related compounds) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for a set period (e.g., 1-2 hours).

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C.[11]

-

Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]

-

Sample Preparation and Analysis: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration across all samples using a BCA assay. Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against a suspected target (if known from hypothesis-driven work) or a panel of candidate targets. Detect with an HRP-conjugated secondary antibody and visualize using chemiluminescence.

-

Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a "melting curve." A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Advanced Application: Isothermal Dose-Response (ITDR) CETSA

To determine the potency of target engagement in cells, an ITDR-CETSA can be performed. Here, cells are treated with a range of compound concentrations at a single, fixed temperature (chosen from the melting curve to be in the dynamic range of denaturation). Plotting the amount of soluble protein against the log of compound concentration allows for the calculation of an EC50 value, which reflects target engagement potency.[7]

Drug Affinity Responsive Target Stability (DARTS)

Rationale: DARTS operates on a complementary principle to CETSA. It leverages the fact that a protein-ligand complex can be more resistant to proteolytic degradation than the unbound protein.[12][13] By subjecting cell lysates to limited proteolysis, target proteins bound to the compound will be protected from digestion and can be identified by mass spectrometry. The key advantage of DARTS is its independence from the drug's mechanism of action and the lack of any need for chemical modification of the compound.[14][15]

Experimental Protocol: DARTS

-

Lysate Preparation: Prepare a native total cell lysate from a relevant cell line using a mild lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).

-

Compound Incubation: Aliquot the lysate. To one aliquot, add the test compound to the desired final concentration. To a control aliquot, add vehicle (DMSO). Incubate at room temperature for 1 hour to allow for binding.

-

Protease Digestion: Add a broad-spectrum protease, such as pronase, to each aliquot. The concentration of the protease must be carefully optimized in preliminary experiments to achieve partial, not complete, digestion of the total proteome.[13] Incubate for a defined time (e.g., 30 minutes) at room temperature.

-

Quenching and Sample Preparation: Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples.

-

Gel Electrophoresis: Run the digested samples on an SDS-PAGE gel. Stain the gel with a sensitive protein stain (e.g., Coomassie Blue or silver stain).

-

Band Excision and Identification: Compare the lane from the compound-treated sample to the vehicle control. Look for protein bands that are present or significantly more intense in the compound-treated lane. Excise these "protected" bands.

-

Mass Spectrometry: Subject the excised gel bands to in-gel trypsin digestion, followed by LC-MS/MS analysis to identify the protein(s) within the band.

Table 1: Representative Data from a DARTS Experiment

| Band ID | Protein Name | Mascot Score | Sequence Coverage (%) | Fold Protection (Compound/Vehicle) |

| DP-1 | Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) | 452 | 35 | >10 |

| DP-2 | Casein Kinase 1 | 289 | 28 | >8 |

| DP-3 | Tubulin beta chain | 198 | 22 | 1.5 (non-specific) |

Pillar 3: Affinity-Based Proteomic Profiling

Affinity chromatography coupled with mass spectrometry (AC-MS) is a classic and powerful method for identifying direct binding partners from a complex proteome.[3][16] This approach relies on immobilizing the small molecule "bait" to a solid support to "fish" for its interacting protein "prey."[17]

Rationale: While requiring chemical modification of the compound, AC-MS offers a high signal-to-noise ratio and can identify both high- and low-affinity interactors. A successful experiment is contingent on designing and synthesizing a linker-modified version of the compound that retains its biological activity.

Figure 3: Workflow for target identification using affinity chromatography-mass spectrometry.[17]

Experimental Protocol: AC-MS

-

Probe Synthesis: Design and synthesize a derivative of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide containing a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an amine or carboxylic acid). The linker attachment point should be chosen at a position on the molecule not critical for its biological activity. Crucially, this new probe must be tested to ensure it retains the biological activity of the parent compound.

-

Immobilization: Covalently couple the affinity probe to a solid support matrix, such as NHS-activated sepharose beads or magnetic beads. A control matrix should be prepared using beads that have been blocked without the probe.

-

Affinity Pull-Down: Incubate the probe-coupled beads and the control beads with a native cell lysate for several hours at 4°C.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be done using a generic method (e.g., boiling in SDS-PAGE buffer) or by competitive elution with a high concentration of the original, unmodified compound.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify specific bands by LC-MS/MS, or use a "shotgun" approach where the entire eluate is digested and analyzed by LC-MS/MS for a more comprehensive identification of binding partners.

-

Data Analysis: Compare the list of proteins identified from the probe-coupled beads with those from the control beads. True binding partners should be significantly enriched in the experimental sample.

Conclusion and Path Forward

The identification of a molecular target for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is an achievable and essential goal. The multi-pronged strategy outlined in this guide—combining rapid, hypothesis-driven screening with robust, unbiased label-free and affinity-based methods—provides a comprehensive framework for success. Data generated from CETSA and DARTS can provide high-confidence validation of target engagement in a physiological context, while AC-MS can offer a deep profile of potential interactors. The convergence of evidence from these orthogonal approaches will ultimately illuminate the compound's mechanism of action and pave the way for its rational optimization as a future therapeutic agent.

References

- Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025). Malaria World.

- Discovery of 5-phenyl-3-ureidothiophene-2-carboxamides as protective agents for ALS patient iPSC-derived motor neurons. (2024). PubMed.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI.

- 2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide. (n.d.). Benchchem.

- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). ChemRxiv.

- R&D. (n.d.). Wakunaga Pharmaceutical Co., Ltd.

- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed.

- Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process. (2001).

- Target identification using drug affinity responsive target stability (DARTS). (n.d.). PNAS.

- Step-by-Step Protocol: How to Perform a DARTS Assay. (n.d.).

- Assessing the Specificity of Thiophene-3-Carboxamides: A Compar

- Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. (n.d.). Frontiers.

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.

- Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (n.d.). BrJAC.

- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N

- Drug Affinity Responsive Target Stability (DARTS)

- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023).

- Application Note: Target Identification of Martynoside Using Affinity Chrom

- (PDF) Drug Affinity Responsive Target Stability (DARTS) to Resolve Protein-Small Molecule Interaction in Arabidopsis. (n.d.).

- Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.

- Drug Affinity Responsive Target Stability (Darts). (n.d.).

- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-phenyl-3-ureidothiophene-2-carboxamides as protective agents for ALS patient iPSC-derived motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(3,4-Dimethylbenzamido)-5-phenylthiophene-3-carboxamide | 941993-88-0 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. news-medical.net [news-medical.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pnas.org [pnas.org]

- 13. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 14. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Synthesis Pathway and Yield Optimization of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Executive Summary

The compound 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide (CAS No.: 952848-28-1) is a highly functionalized heterocycle belonging to the 2-aminothiophene-3-carboxamide class[1]. Scaffolds of this nature are privileged structures in medicinal chemistry, frequently serving as potent inhibitors of Mycobacterium tuberculosis DNA Gyrase B (GyrB)[2] and polyketide synthase 13 (Pks13)[3]. Synthesizing this target requires a robust, two-step methodology: the multicomponent Gewald reaction to construct the thiophene core, followed by a sterically hindered N-acylation[4]. This technical guide outlines the mechanistic rationale, optimized experimental protocols, and quantitative yield data necessary for the efficient synthesis of this compound.

Retrosynthetic Analysis and Mechanistic Rationale

The target molecule can be disconnected at the amide bond to reveal two primary precursors: 2-methylbenzoyl chloride (o-toluoyl chloride) and the core heterocycle, 2-amino-5-phenylthiophene-3-carboxamide[3].

The core heterocycle is constructed via the Gewald reaction , a multicomponent condensation involving phenylacetaldehyde, cyanoacetamide, and elemental sulfur (S₈)[4].

Causality in Reagent Selection

-

Base Selection in Gewald Cyclization: Morpholine is selected over simple trialkylamines because it acts as both a base and a transient enamine-forming catalyst. It accelerates the initial Knoevenagel condensation between the aldehyde and the active methylene compound, driving the equilibrium forward before thiolation occurs[4].

-

Catalyst Selection in N-Acylation: The 2-amino group on the thiophene ring is a notoriously poor nucleophile due to electron delocalization into the adjacent electron-withdrawing carboxamide group. Standard acylation conditions (e.g., Triethylamine alone) result in sluggish kinetics and poor yields. The addition of 4-dimethylaminopyridine (DMAP) is critical. DMAP acts as a hypernucleophile, attacking the acid chloride to form a highly electrophilic N-acylpyridinium intermediate, which readily reacts with the weakly nucleophilic 2-aminothiophene[3].

Two-step synthesis workflow: Gewald cyclization followed by N-acylation.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality can be verified before proceeding to the next synthetic step.

Step 1: Synthesis of 2-Amino-5-phenylthiophene-3-carboxamide

Objective: Construct the functionalized thiophene core via Gewald cyclization.

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetaldehyde (1.0 equiv, 10 mmol) and cyanoacetamide (1.0 equiv, 10 mmol) in 50 mL of absolute ethanol.

-

Knoevenagel Condensation: Add morpholine (1.2 equiv, 12 mmol) dropwise at room temperature. Stir the mixture for 30 minutes. Self-Validation: A color change to pale yellow indicates the formation of the α,β-unsaturated nitrile intermediate.

-

Thiolation and Cyclization: Add elemental sulfur (S₈) (1.0 equiv, 10 mmol) in one portion. Heat the reaction mixture to reflux (80 °C) for 8 hours.

-

In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) solvent system. Self-Validation: The disappearance of the UV-active cyanoacetamide and the appearance of a new, highly fluorescent spot (due to the extended conjugation of the thiophene ring) indicates completion.

-

Workup: Cool the mixture to room temperature and pour it into 150 mL of crushed ice water under vigorous stirring. Filter the resulting precipitate under vacuum, wash with cold water (2 x 20 mL), and recrystallize from hot ethanol to afford the pure intermediate.

Mechanistic pathway of the Gewald reaction forming the 2-aminothiophene core.

Step 2: Synthesis of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Objective: N-acylation of the deactivated 2-amino group.

-

Preparation: Dissolve 2-amino-5-phenylthiophene-3-carboxamide (1.0 equiv, 5 mmol) in 30 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Base/Catalyst Addition: Add Triethylamine (Et₃N) (1.5 equiv, 7.5 mmol) and DMAP (0.1 equiv, 0.5 mmol) to the solution. Cool the flask to 0 °C using an ice bath.

-

Acylation: Add 2-methylbenzoyl chloride (1.2 equiv, 6 mmol) dropwise over 15 minutes to control the exothermic reaction and prevent di-acylation.

-

Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize unreacted acid chloride. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent in vacuo and purify the crude residue via silica gel column chromatography (eluting with Hexane:Ethyl Acetate, 7:3) to yield the final target compound.

Yield Optimization and Analytical Data

To maximize the throughput of this synthesis, reaction conditions were optimized. The Gewald reaction is highly sensitive to the choice of base, while the N-acylation is heavily dependent on the presence of a nucleophilic catalyst.

Table 1: Base and Solvent Optimization for Gewald Cyclization (Step 1)

| Base (1.2 equiv) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |

| Diethylamine | Ethanol | 80 (Reflux) | 12 | 42% |

| Piperidine | Ethanol | 80 (Reflux) | 10 | 51% |

| Morpholine | Ethanol | 80 (Reflux) | 8 | 58% |

| Morpholine | DMF | 100 | 6 | 45% (High impurity profile) |

Data Interpretation: Morpholine in ethanol provides the optimal balance of basicity and nucleophilicity, facilitating the Knoevenagel condensation without causing side-product degradation typical of higher-boiling solvents like DMF.

Table 2: Catalyst and Temperature Optimization for N-Acylation (Step 2)

| Base / Catalyst | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |

| Et₃N | DCM | 25 | 24 | 35% |

| Pyridine | DCM | 25 | 24 | 40% |

| DIPEA + DMAP (10 mol%) | THF | 65 (Reflux) | 8 | 76% |

| Et₃N + DMAP (10 mol%) | DCM | 25 | 12 | 82% |

Data Interpretation: The absence of DMAP results in poor conversion (<40%) due to the low nucleophilicity of the 2-aminothiophene. The combination of Et₃N and catalytic DMAP in DCM at room temperature suppresses thermal degradation while maximizing the yield of the desired amide[3].

References

- EvitaChem. "Screening Compounds P100578 | EvitaChem: 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide." Evitachem.com.

- Sanki, A. K., et al. "Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis." NIH.gov.

- Gouda, M. A., et al.

- Sriram, D., et al. "Development of 2-amino-5-phenylthiophene-3-carboxamide derivatives as novel inhibitors of Mycobacterium tuberculosis DNA GyrB domain." NIH.gov.

Sources

- 1. evitachem.com [evitachem.com]

- 2. Development of 2-amino-5-phenylthiophene-3-carboxamide derivatives as novel inhibitors of Mycobacterium tuberculosis DNA GyrB domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Chemistry of 2-aminothiophene-3-carboxamide and related compounds [academia.edu]

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold and the CNS Challenge

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its electron-rich nature and bioisosteric properties that facilitate interactions with a wide array of biological targets.[1] Thiophene-based compounds, particularly 2-aminothiophene-3-carboxamides, have garnered significant interest for their potential as cytostatic agents, protein kinase inhibitors, and therapeutics for neurodegenerative disorders.[2][3][4] However, for any therapeutic agent to be effective against central nervous system (CNS) disorders, it must first overcome the formidable challenge of crossing the blood-brain barrier (BBB). The BBB is a highly selective, dynamic interface that protects the brain from harmful substances while regulating the passage of essential molecules.[5][6]

This guide provides a comprehensive framework for evaluating the BBB permeability of a specific molecule of interest: 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide . As a Senior Application Scientist, the following sections will not only outline the necessary experimental and computational protocols but also delve into the rationale behind these methodologies, offering a self-validating system for the rigorous assessment of this compound's potential as a CNS therapeutic.

Molecular Profile and Physicochemical Properties

The first step in assessing the BBB permeability of any compound is to analyze its fundamental physicochemical properties. The structure of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide suggests several key characteristics that will influence its ability to cross the BBB. Generally, small, lipophilic molecules with a low molecular weight and a limited number of hydrogen bonds are more likely to passively diffuse across the BBB.[5][7]

| Property | Predicted Value | Implication for BBB Permeability |

| Molecular Weight | ~378.47 g/mol | Within the favorable range (<500 Da) for passive diffusion across the BBB.[5] |

| Lipophilicity (cLogP) | ~4.5 - 5.5 | Moderately high lipophilicity, which can enhance membrane partitioning. However, very high lipophilicity can lead to increased plasma protein binding and sequestration in lipid membranes, potentially reducing brain penetration.[8] |

| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Falls within a range that can be permissible for BBB penetration, though lower values are generally preferred. TPSA is a strong predictor of BBB permeation.[9] |

| Hydrogen Bond Donors | 2 | A low number of hydrogen bond donors is favorable for crossing the BBB. |

| Hydrogen Bond Acceptors | 3 | A moderate number of hydrogen bond acceptors; fewer are generally better for BBB penetration. |

In Silico Prediction of BBB Permeability

Before embarking on resource-intensive experimental studies, in silico models offer a rapid and cost-effective initial assessment of BBB permeability.[10][11] These computational methods utilize large datasets of compounds with known BBB permeability to build predictive models based on molecular descriptors.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity (in this case, BBB penetration).[12] These models can provide a quantitative prediction of the logarithm of the brain-to-blood concentration ratio (logBB). For 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide, a QSAR model would likely predict a moderate to good BBB permeability based on its favorable molecular weight and lipophilicity.

Decision Tree and Machine Learning Models

More advanced computational approaches, such as decision tree induction and other machine learning algorithms, can classify compounds as BBB-permeable (BBB+) or non-permeable (BBB-).[13] These models often consider a wider range of molecular descriptors and can capture more complex relationships between structure and permeability.[10]

In Vitro Assessment: Cell-Based Models of the BBB

In vitro models provide a crucial bridge between computational predictions and in vivo studies.[14][15] They allow for the direct measurement of a compound's ability to cross a cellular barrier that mimics the BBB.

The Transwell Monolayer Assay

A widely used in vitro model is the Transwell monolayer assay, where brain endothelial cells are cultured on a semi-permeable membrane, creating a barrier that separates a luminal (blood) and an abluminal (brain) compartment.[14][16] The human cerebral microvascular endothelial cell line hCMEC/D3 is a well-established and physiologically relevant choice for this assay.[17]

-

Cell Seeding: Seed hCMEC/D3 cells onto the collagen-coated microporous membrane of Transwell inserts and culture until a confluent monolayer is formed.

-

Barrier Integrity Measurement: Assess the integrity of the endothelial monolayer by measuring the Transendothelial Electrical Resistance (TEER). TEER values should be high, indicating the formation of tight junctions.

-

Compound Application: Add 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide to the apical (luminal) chamber.

-

Sampling: At various time points, collect samples from the basolateral (abluminal) chamber.

-

Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method such as LC-MS/MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Caption: Workflow for the in vitro Transwell BBB permeability assay.

In Vivo Evaluation: Direct Measurement in Animal Models

While in vitro models are valuable for screening, in vivo studies are the gold standard for definitively determining a compound's ability to cross the BBB and reach the CNS.[6][18]

Brain Uptake Index (BUI) Method

The BUI method provides a rapid in vivo assessment of brain penetration. It involves a carotid artery injection of the test compound along with a radiolabeled, freely diffusible reference compound.

-

Animal Preparation: Anesthetize a rat and expose the common carotid artery.

-

Injection: Inject a bolus of a buffered saline solution containing the radiolabeled test compound (e.g., ³H-labeled 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide) and a reference compound (e.g., ¹⁴C-butanol) into the carotid artery.

-

Tissue Collection: After a short circulation time (typically 15 seconds), decapitate the animal and dissect the brain.

-

Sample Analysis: Homogenize the brain tissue and measure the radioactivity of both the test and reference compounds using liquid scintillation counting.

-

BUI Calculation: The BUI is calculated as the ratio of the test compound's brain uptake to the reference compound's brain uptake, expressed as a percentage.

Caption: Workflow for the in vivo Brain Uptake Index (BUI) measurement.

Structure-Activity Relationship (SAR) Insights

The chemical structure of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide contains several features that can be modulated to optimize BBB permeability. SAR studies on similar 2-amino-3-carboxy-4-phenylthiophenes have shown that modifications to the substituents can significantly impact biological activity and likely permeability.[3] For instance, the lipophilicity imparted by the 2-methylbenzamido and 5-phenyl groups is a key contributor to its potential to cross the BBB.[1] Further derivatization could explore the impact of reducing hydrogen bonding potential or optimizing lipophilicity to enhance brain penetration.

Conclusion

The assessment of the blood-brain barrier permeability of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide requires a multi-faceted approach, integrating computational predictions with rigorous in vitro and in vivo experimental validation. Based on its physicochemical properties, this compound is a promising candidate for CNS activity. The proposed workflow, from in silico modeling to cell-based assays and culminating in in vivo studies, provides a robust and scientifically sound strategy to definitively characterize its ability to penetrate the brain. The insights gained from these studies will be critical in guiding the future development of this and other thiophene-based compounds as potential therapies for neurological disorders.

References

- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2019). Google Scholar.

- Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. Google Scholar.

- Cell-based in vitro models for studying blood-brain barrier (BBB) permeability | Request PDF.

- DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. (2022). Frontiers in Molecular Biosciences.

- Predicting Penetration Across the Blood-Brain Barrier from Simple Descriptors and Fragmentation Schemes. (2006).

- Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (2023). MDPI.

- Computational models to predict blood-brain barrier permeation and CNS activity. (2003). Journal of Molecular Graphics and Modelling.

- In Vitro Models of the Blood–Brain Barrier.

- In Vitro Models for the Blood-Brain Barrier. (2005). Basic & Clinical Pharmacology & Toxicology.

- Predictive Modeling of Blood-Brain Barrier Penetration Using ANN Optimized by Sine Cosine Algorithm. (2024). IEEE Xplore.

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegener

- In vivo methods for imaging blood–brain barrier function and dysfunction. PMC.

- In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020). Journal of Visualized Experiments.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC.

- Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2013). PMC.

- In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs … (2013).

- 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2014).

- BBB permeability versus lipophilicity: A comparison between in vivo and in vitro.

- Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. (2003). Molecular Imaging and Biology.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy [frontiersin.org]

- 11. Predictive Modeling of Blood-Brain Barrier Penetration Using ANN Optimized by Sine Cosine Algorithm | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 12. Computational models to predict blood-brain barrier permeation and CNS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]

- 16. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

how to dissolve 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide in DMSO

Application Note: Solvation and Handling Protocol for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide in DMSO

Introduction & Solvation Causality

In preclinical drug development and high-throughput screening (HTS), the physicochemical integrity of small molecule libraries is paramount[1]. 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide (CAS: 952848-28-1) is a highly lipophilic screening compound characterized by a multi-ring system (thiophene and phenyl rings) and a carboxamide linkage[2].

Due to its high lipophilicity and significant crystal lattice energy, this compound exhibits extremely poor aqueous solubility. To overcome this thermodynamic barrier, Dimethyl sulfoxide (DMSO) is utilized as the universal carrier solvent[1]. DMSO is a polar, aprotic solvent with a high dielectric constant. It effectively disrupts the intermolecular hydrogen bonding of the compound's carboxamide and benzamido motifs, substituting them with strong solvent-solute dipole interactions[3]. However, achieving rapid kinetic solubility often requires the introduction of kinetic energy (via sonication or gentle warming) to reach thermodynamic equilibrium without degrading the compound.

Physicochemical Properties

Understanding the exact mass and molecular properties is the first self-validating step in any reconstitution protocol. The following table summarizes the core properties required for accurate molar calculations[2].

| Property | Value / Specification |

| Compound Name | 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide |

| CAS Number | 952848-28-1 |

| Molecular Formula | C₁₉H₁₆N₂O₂S |

| Molecular Weight (MW) | 336.41 g/mol |

| Predicted Solubility | High in DMSO (>10 mM); Very Low in Aqueous Buffers |

| Recommended Solvent | Anhydrous DMSO (≥99.9% Purity, cell-culture grade) |

Quantitative Reconstitution Data

To ensure assay reproducibility, stock solutions should be prepared at standardized molarities (typically 10 mM or 50 mM)[1]. The table below provides the exact mass-to-volume ratios required to achieve target concentrations.

Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol )]

| Target Concentration | Mass of Compound | Volume of Anhydrous DMSO |

| 1 mM (Working Stock) | 1.00 mg | 2.972 mL |

| 5 mM (Intermediate) | 1.00 mg | 0.594 mL (594 µL) |

| 10 mM (Standard HTS Stock) | 3.36 mg | 1.000 mL |

| 50 mM (High-Density Stock) | 16.82 mg | 1.000 mL |

Thermodynamic Mechanism of Solvation

Thermodynamic mechanism of DMSO-mediated solvation and subsequent aqueous dilution.

Step-by-Step Experimental Protocol

The following protocol is engineered to prevent the two most common causes of small molecule degradation: hydrolysis (due to hygroscopic DMSO absorbing atmospheric moisture) and precipitation [4].

Phase 1: Preparation & Environmental Control

-

Equilibration: Remove the lyophilized powder (CAS: 952848-28-1) from cold storage (-20°C) and place it in a desiccator. Crucial Causality: You must allow the vial to equilibrate to room temperature (RT) for at least 30 minutes before opening. Opening a cold vial causes immediate atmospheric condensation, introducing water into the sample and ruining future DMSO solvation dynamics.

-

Weighing: Using an analytical balance (0.01 mg precision), weigh the desired mass (e.g., 3.36 mg for a 1 mL, 10 mM stock) into a sterile, static-free amber microcentrifuge tube. Amber tubes protect light-sensitive conjugated ring systems from photo-degradation.

Phase 2: Solvation & Kinetic Disruption

-

Solvent Addition: In a biosafety cabinet, add the precisely calculated volume of Anhydrous DMSO (e.g., 1.00 mL). Standard laboratory DMSO rapidly absorbs water from the air; only use sealed, septum-capped anhydrous DMSO.

-

Agitation: Cap the tube tightly and vortex vigorously for 60 seconds.

-

Sonication (If Required): If visible particulates remain, the crystal lattice energy has not been fully overcome. Place the tube in a bath sonicator set to 37°C for 5–10 minutes. The ultrasonic waves provide the kinetic energy necessary to drive the solute-solvent interactions to equilibrium.

Phase 3: Aliquoting & Cryogenic Storage

-

Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL per vial).

-

Inert Gas Blanket: If available, gently purge the headspace of each vial with Argon or Nitrogen gas before sealing. This displaces oxygen, preventing oxidative degradation of the thiophene ring.

-

Storage: Transfer the aliquots immediately to -80°C. Crucial Causality: Repeated freeze-thaw cycles are highly detrimental. Studies have shown that compounds in DMSO begin to degrade significantly after 10–15 freeze-thaw cycles due to micro-hydrolysis and structural shearing[5],[6]. Single-use aliquots bypass this failure point entirely.

Phase 4: Aqueous Assay Dilution (Pre-Screening)

-

Dilution: When ready for biological assays, thaw a single aliquot at RT. Dilute the DMSO stock directly into the aqueous assay buffer (e.g., PBS or cell culture media).

-

Toxicity Limit: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% - 1.0% (v/v) to prevent solvent-induced cytotoxicity and non-specific protein denaturation[7].

Standardized Workflow Diagram

Standardized workflow for the reconstitution and storage of lipophilic small molecules in DMSO.

References

-

Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Available at: [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at: [Link]

-

Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-241. Available at: [Link]

Sources

- 1. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. evitachem.com [evitachem.com]

- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Preclinical In Vivo Dosing and Pharmacokinetic Protocol for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide in Murine Models

Target Audience: Pharmacologists, Preclinical Drug Development Scientists, and In Vivo Researchers Compound: 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide (CAS No. 952848-28-1)

Introduction & Mechanistic Rationale

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is a synthetic small molecule belonging to the thiophene-3-carboxamide structural class 1. In medicinal chemistry, the thiophene-3-carboxamide scaffold is recognized as a "privileged structure" that frequently exhibits potent ATP-competitive kinase inhibitory activity against targets such as TRK, JNK, and VEGFR-2, as well as modulating oxidative phosphorylation in oncology models [[2]]() 3.

Translating this compound from in vitro screening to in vivo murine models requires overcoming significant physicochemical hurdles. The highly lipophilic 5-phenylthiophene core and rigid benzamido structural motif result in poor aqueous solubility. This application note provides a field-proven, self-validating methodology for formulating, dosing, and analyzing this compound to ensure reliable pharmacokinetic (PK) and pharmacodynamic (PD) data.

Fig 1: Mechanistic pathway of thiophene-3-carboxamide derivatives in kinase-driven tumor models.

Physicochemical Profiling & Formulation Strategy